molecular formula C10H13NO3S B2609548 Ethyl 2-propanamidothiophene-3-carboxylate CAS No. 864940-51-2

Ethyl 2-propanamidothiophene-3-carboxylate

Cat. No.: B2609548
CAS No.: 864940-51-2
M. Wt: 227.28
InChI Key: KECLMWRRWFNCSE-UHFFFAOYSA-N
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Description

Ethyl 2-propanamidothiophene-3-carboxylate is a chemical compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-propanamidothiophene-3-carboxylate typically involves the reaction of ethyl 2-aminothiophene-3-carboxylate with propanoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-propanamidothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

Ethyl 2-propanamidothiophene-3-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2-aminothiophene-3-carboxylate
  • Ethyl 2-(3-acylselenoureido)thiophene-3-carboxylate
  • 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide

Comparison: Ethyl 2-propanamidothiophene-3-carboxylate is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Compared to ethyl 2-aminothiophene-3-carboxylate, it has enhanced stability and different reactivity patterns. The presence of the propanamide group also differentiates it from other thiophene derivatives, making it a valuable compound for targeted applications .

Properties

IUPAC Name

ethyl 2-(propanoylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-3-8(12)11-9-7(5-6-15-9)10(13)14-4-2/h5-6H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECLMWRRWFNCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CS1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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